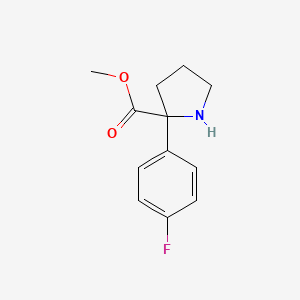amine](/img/structure/B13271471.png)
[(3-Bromothiophen-2-yl)methyl](3-ethoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene ring attached to a methyl group, which is further connected to an ethoxypropylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with 3-ethoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives or modified thiophene rings.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the ethoxypropylamine chain can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern and alkyl chain.
(3-Bromothiophen-2-yl)methylamine: Similar structure but with a different alkoxy chain.
Uniqueness
(3-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of the ethoxypropylamine chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-6-3-5-12-8-10-9(11)4-7-14-10/h4,7,12H,2-3,5-6,8H2,1H3 |
InChI Key |
RATUWYHJORZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine](/img/structure/B13271389.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13271413.png)
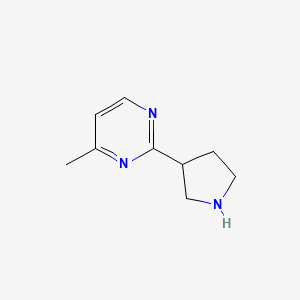
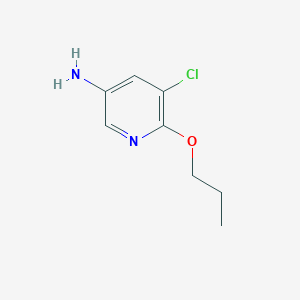

![1-[2-(Trifluoromethoxy)ethyl]piperazine](/img/structure/B13271423.png)
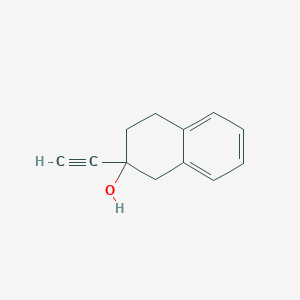
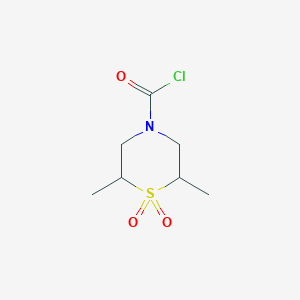
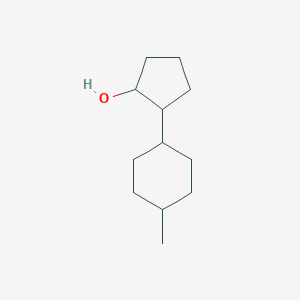
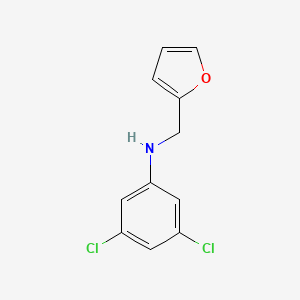
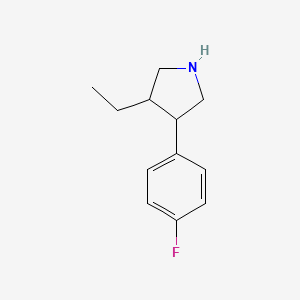
![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
